4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile
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Overview
Description
4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile is a chemical compound known for its unique structure and properties It belongs to the class of benzopyrans, which are compounds containing a benzene ring fused to a pyran ring
Preparation Methods
The synthesis of 4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile typically involves several steps. One common method includes the condensation of 3-methyl-4-oxo-4H-1-benzopyran-2-carbaldehyde with 4-cyanobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or nitro groups. Common reagents include sodium hydroxide or ammonia.
Scientific Research Applications
4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile stands out due to its unique structural features and properties. Similar compounds include:
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Known for its use in various chemical reactions and biological studies.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Noted for its antioxidant properties.
Baicalin: A compound with anti-inflammatory and antioxidant activities.
These compounds share some structural similarities but differ in their specific functional groups and resulting properties, making each unique in its applications and effects.
Properties
CAS No. |
389136-18-9 |
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Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
4-[2-(3-methyl-4-oxochromen-2-yl)ethenyl]benzonitrile |
InChI |
InChI=1S/C19H13NO2/c1-13-17(11-10-14-6-8-15(12-20)9-7-14)22-18-5-3-2-4-16(18)19(13)21/h2-11H,1H3 |
InChI Key |
JHFUVDJLCOQVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)C=CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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